Isovaleryl l-carnitine chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La isovalerilcarnitina (cloruro) es una acilcarnitina de origen natural que se forma a través de la conversión metabólica de la L-leucina. Es un potente activador de la proteinasa calciodependiente (calpaína) de los neutrófilos humanos . Este compuesto también es un producto del catabolismo de la L-leucina y juega un papel significativo en diversas vías metabólicas .

Métodos De Preparación

La isovalerilcarnitina (cloruro) se puede sintetizar a través de la conversión metabólica de la L-leucina. La ruta sintética implica la acción enzimática de la isovaleril-CoA deshidrogenasa, que convierte la isovaleril-CoA en isovalerilcarnitina . Los métodos de producción industrial suelen implicar el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la pureza y el rendimiento del producto deseado .

Análisis De Reacciones Químicas

La isovalerilcarnitina (cloruro) se somete a diversas reacciones químicas, entre las que se incluyen:

Oxidación: Esta reacción implica la conversión de isovalerilcarnitina a su forma oxidada utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción pueden convertir la isovalerilcarnitina a su forma reducida utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes como el dimetilsulfóxido (DMSO), el etanol y la solución salina tamponada con fosfato (PBS) a diferentes niveles de pH . Los principales productos que se forman a partir de estas reacciones incluyen derivados oxidados, reducidos o sustituidos de la isovalerilcarnitina .

Aplicaciones Científicas De Investigación

Therapeutic Applications in Metabolic Disorders

Isovaleryl L-Carnitine Chloride in Isovaleric Acidemia

Isovaleric acidemia is a metabolic disorder caused by the deficiency of isovaleryl-CoA dehydrogenase, leading to the accumulation of toxic metabolites. The administration of L-carnitine, including its derivatives such as this compound, plays a crucial role in managing this condition.

- Case Study : A three-year-old patient diagnosed with isovaleric acidemia showed significant improvement through dietary restrictions and supplementation with L-carnitine. This treatment helped lower the levels of toxic metabolites and improved nutritional status over time .

- Clinical Findings : In clinical settings, supplementation with L-carnitine has been associated with decreased excretion of isovalerylglycine and enhanced excretion of isovalerylcarnitine, indicating its effectiveness in managing the disorder .

Bone Health and Osteoblastic Activity

Promotion of Osteoblast Proliferation

Research indicates that this compound has a significant impact on bone health by promoting osteoblastic activity, which is vital for bone formation and repair.

- Experimental Evidence : Studies have demonstrated that isovaleryl L-carnitine stimulates collagen production and cell proliferation in human osteoblastic cells more effectively than standard L-carnitine. Specifically, it was found to be active at doses 10 to 20 times lower than those required for L-carnitine .

- Application in Fracture Healing : The compound has been proposed as a therapeutic agent for enhancing fracture healing and preventing osteoporosis. Its ability to stimulate collagen synthesis makes it a candidate for developing medications aimed at improving bone density and healing post-fracture .

Pharmacological Properties

Pharmacokinetics and Safety

This compound has been studied for its pharmacokinetic properties, which are essential for understanding its absorption, distribution, metabolism, and excretion in the body.

- Safety Profile : The compound is generally regarded as safe when administered at appropriate doses. The selection of doses should be tailored based on individual patient factors such as age and weight .

Data Summary Table

Mecanismo De Acción

La isovalerilcarnitina (cloruro) ejerce sus efectos activando la proteinasa calciodependiente (calpaína) de los neutrófilos humanos. Esta activación conduce a la proteólisis de sustratos específicos, que juega un papel crucial en diversos procesos celulares, como la apoptosis y la autofagia . Los objetivos moleculares y las vías implicadas incluyen la vía de señalización del calcio y el sistema ubiquitina-proteasoma .

Comparación Con Compuestos Similares

La isovalerilcarnitina (cloruro) se puede comparar con otras acilcarnitinas, como:

Acetilcarnitina: Implicada en el transporte de grupos acetilo a las mitocondrias para la producción de energía.

Propionilcarnitina: Desempeña un papel en el metabolismo de los ácidos grasos y los aminoácidos.

Butirilcarnitina: Implicada en el metabolismo de los ácidos grasos de cadena corta.

La isovalerilcarnitina (cloruro) es única debido a su papel específico en el catabolismo de la L-leucina y su potente activación de la calpaína . Esto la distingue de otras acilcarnitinas, que tienen diferentes funciones metabólicas y objetivos .

Actividad Biológica

Isovaleryl L-carnitine chloride is a derivative of L-carnitine that plays a significant role in various biological processes. It is particularly noted for its involvement in cellular metabolism and its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on different cell types, and relevant research findings.

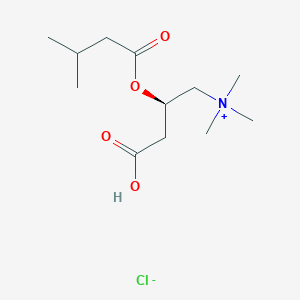

- Molecular Formula : C₁₂H₂₄ClNO₄

- Molecular Weight : 281.776 g/mol

- CAS Number : 139144-12-0

This compound is primarily recognized for its ability to activate calpain, a calcium-dependent cysteine protease involved in various cellular functions including apoptosis and cell signaling. This activation occurs in human neutrophils, suggesting a role in immune response modulation .

Activation of Calpain

- Calpain Activation : this compound has been shown to significantly activate calpain in neutrophils, which may influence inflammatory responses and cellular repair mechanisms .

Inhibition of Proteolysis

Research indicates that isovaleryl L-carnitine can inhibit proteolysis induced by amino acid deprivation. In studies involving perfused rat liver, it was found that concentrations below 0.4 mM could inhibit proteolysis to an extent comparable to L-leucine, with maximum inhibition observed at concentrations above 0.8 mM . This suggests that isovaleryl L-carnitine may play a protective role during metabolic stress.

Effects on Osteoblastic Activity

This compound has also been studied for its effects on osteoblasts, the cells responsible for bone formation. A patent describes its administration leading to stimulated osteoblastic activity, promoting both cell proliferation and collagen production at significantly lower doses compared to standard L-carnitine .

Summary of Findings on Osteoblastic Activity

| Parameter | This compound | L-Carnitine Fumarate |

|---|---|---|

| Proliferation Activity | Comparable at 10x lower dose | Standard dose |

| Collagen Production | Significantly higher | Control |

Study on Hepatocytes

A study demonstrated that isovaleryl L-carnitine increases survival rates and decreases apoptosis in hepatocyte growth factor-deprived murine hepatocytes when administered at a concentration of 1 mM. This indicates its potential as a protective agent for liver cells under stress conditions .

Inhibition of Autophagy

In isolated perfused rat liver studies, isovaleryl L-carnitine inhibited autophagy at concentrations of 77 μM and above, further supporting its role in metabolic regulation during nutrient deprivation .

Propiedades

IUPAC Name |

[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDFIOSIRGUUSM-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.